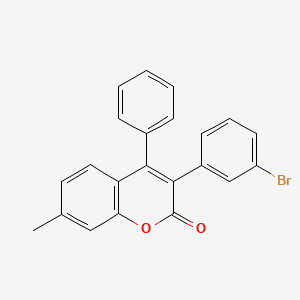

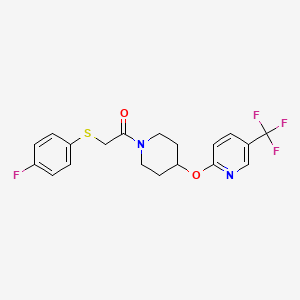

3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromophenyl compounds often involves multi-step reactions with careful control of conditions to ensure the correct structural configuration, as seen in the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one . The absolute configuration of such compounds can be determined using techniques like VCD, ECD, and ORD, supported by DFT calculations . While the synthesis of the specific compound is not detailed, the methodologies applied in these papers could be relevant for its synthesis.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the structure of bromophenyl compounds . The molecular structure is crucial for understanding the compound's reactivity and interactions. For instance, the dihedral angle between phenyl rings and bond distances can provide information on the conjugation and electronic distribution within the molecule .

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including thermolysis, which can lead to the formation of new compounds . The reactivity of such compounds can be influenced by their structure, as seen in the thermal decomposition of copper(II) and oxido-vanadium(IV) complexes . The specific reactions of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one would depend on its functional groups and electronic configuration.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be studied using spectroscopic methods and computational chemistry approaches . Solvatochromic studies can reveal how the compound's emission spectrum changes in different solvents, indicating its polarity and solubility . DFT calculations can predict various properties, such as MEP, NLO, and NBO, which are essential for understanding the chemical activity and potential applications of the compound .

Relevant Case Studies

While there are no direct case studies on this compound, the papers provide examples of how similar compounds are analyzed and characterized. For instance, the electrochemically induced multicomponent transformation involving a bromophenyl isoxazolone compound demonstrates the potential for creating new molecules with biomedical applications . Docking studies can also be used to predict the interaction of such compounds with biological targets, which is valuable for drug design .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Benzimidazoles : Research by Lygin and Meijere (2009) explored the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, leading to the synthesis of 1-substituted benzimidazoles, a class of compounds relevant to the chemical structure of interest (Lygin & Meijere, 2009).

Electrochemical Induced Transformations : A study by Ryzhkova, Ryzhkov, and Elinson (2020) detailed the electrochemically induced transformation of certain bromophenyl derivatives, which can be relevant for understanding the chemical behavior of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one (Ryzhkova, Ryzhkov, & Elinson, 2020).

Applications in Biomedical Research

- Anticancer Properties : A study on bromophenol derivatives isolated from Rhodomela confervoides by Zhao et al. (2004) indicated potential applications in anticancer research, though these specific derivatives were found inactive against cancer cell lines. This research is significant as it demonstrates the exploration of similar compounds in the realm of cancer research (Zhao et al., 2004).

Optical and Electronic Properties

- Nonlinear Optical Properties : D’silva et al. (2012) investigated the third-order nonlinear optical properties of bromophenyl chalcone derivatives. These findings can be extrapolated to understand the optical and electronic characteristics of this compound (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).

Environmental Impact and Treatment

- Oxidation and Environmental Concerns : Research by Jiang et al. (2014) on the oxidation of bromophenols and the formation of brominated polymeric products during water treatment highlights the environmental implications of bromophenol derivatives. This study is relevant for understanding the environmental behavior of similar compounds (Jiang et al., 2014).

作用機序

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common among aromatic compounds .

Biochemical Pathways

Similar compounds have been known to affect various metabolic and signaling pathways

Pharmacokinetics

A related compound, 1-(3-bromophenyl)-heliamine, has been studied in rats . The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

Similar compounds have been known to exert various biological effects, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

Safety and Hazards

将来の方向性

The future directions in the research of these compounds could involve the development of new synthetic methods, the design of new drugs, and the exploration of their various applications . For instance, phenylcoumarins offer a particularly excellent starting point for a diverse chemical space of natural products .

特性

IUPAC Name |

3-(3-bromophenyl)-7-methyl-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTBPCFACDEMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)